XMD8-92 is a small molecule kinase inhibitor that primarily targets the extracellular signal-regulated kinase 5 (ERK5) pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This molecule also exhibits inhibitory activity against bromodomain 4 (BRD4), although this effect is considered an off-target activity. [, , ] ERK5 is a member of the mitogen-activated protein kinase (MAPK) family involved in various cellular processes, including cell proliferation, differentiation, survival, and angiogenesis. [, , , , , , , , , ] Due to its involvement in these crucial processes, ERK5 has emerged as a potential therapeutic target for various diseases, including cancer and inflammatory disorders. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
XMD8-92 is a synthetic compound designed as a potent inhibitor of the Mitogen-activated protein kinase 7 (also known as BMK1 or ERK5). It has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to selectively inhibit BMK1, which plays a significant role in various cellular processes, including proliferation and survival. The compound has demonstrated promising results in preclinical studies, particularly in inhibiting tumor growth and enhancing apoptosis in cancer cell lines.
XMD8-92 was developed through a structure-activity relationship study aimed at creating selective inhibitors of polo-like kinases. The compound was identified during the optimization process of analogs derived from BI-2536, a well-known polo kinase inhibitor. XMD8-92 was characterized by its high selectivity for BMK1, exhibiting a dissociation constant (Kd) of 80 nM, which indicates its strong binding affinity to this target . It is classified as a small molecule kinase inhibitor and is primarily studied in the context of oncology.
The synthesis of XMD8-92 involves several steps that include the modification of existing chemical structures to enhance selectivity for BMK1. The initial development utilized a library of analogs based on BI-2536. Key steps in the synthesis include:
The synthesis process was rigorously evaluated through kinase selectivity assays against a panel of 402 kinases, confirming the high specificity of XMD8-92 for BMK1 over other kinases.
XMD8-92's molecular structure features key functional groups that contribute to its binding affinity and specificity for BMK1. While detailed structural data such as molecular formula and exact structural diagrams are not provided in the sources, it is noted that the compound's design includes modifications that enhance its interaction with the ATP-binding site of BMK1 .
The chemical reactions involved in synthesizing XMD8-92 primarily focus on forming stable bonds that confer its inhibitory properties. These include:
The reactions were optimized to ensure high yield and purity of XMD8-92, allowing for effective biological testing .
XMD8-92 functions by competitively inhibiting the phosphorylation activity of BMK1. This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and survival. Specifically, XMD8-92 has been shown to:
By blocking these pathways, XMD8-92 induces apoptosis in cancer cells, demonstrating its potential as an anticancer agent.
XMD8-92 exhibits several notable physical and chemical properties:
These properties are essential for its application in preclinical studies.
XMD8-92 is primarily investigated for its applications in cancer therapy. Its ability to selectively inhibit BMK1 makes it a valuable tool in research aimed at understanding the role of this kinase in tumor biology. Studies have demonstrated its efficacy in:
Additionally, XMD8-92 serves as a lead compound for further development into more potent analogs with improved pharmacological profiles.
XMD8-92 (C₂₆H₃₀N₆O₃; MW 474.55 g/mol) is a synthetic small-molecule inhibitor featuring a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one core scaffold. This structure facilitates ATP-competitive inhibition by occupying the hydrophobic pocket of kinase domains [1] [8]. Its binding affinity is characterized by dissociation constants (Kd):
Table 1: Binding Affinities of XMD8-92
Target | Affinity Measurement | Value | Assay Type |
---|---|---|---|
ERK5 (BMK1) | Kd | 80 nM | ATP-competition binding |
BRD4 (Bromodomain 1) | Kd | 170 nM | Fluorescence anisotropy |
DCLK1 | IC₅₀ | 716 nM | Peptide mobility shift |
The compound’s anthranilic acid moiety and ortho-ethoxy phenyl group enable hydrogen bonding with ERK5’s hinge region (Lys39) and hydrophobic interactions with the DFG motif, stabilizing its active conformation [8].
XMD8-92 exhibits moderate selectivity across the kinome. Profiling against 402 kinases identified three primary off-targets [1] [2]:
Cellular selectivity assays (KiNativ method) showed higher potency for ERK5 (IC₅₀ = 1.5 μM) than off-targets (TNK1 IC₅₀ = 10 μM; ACK1 IC₅₀ = 18 μM) [1] [5]. Notably, MEK5—ERK5’s direct upstream kinase—remained unaffected even at 50 μM, confirming specificity for the terminal kinase in the pathway [1].
Table 2: Selectivity Profile of XMD8-92
Kinase | Biochemical Kd | Cellular IC₅₀ | Functional Consequence |
---|---|---|---|
ERK5 | 80 nM | 1.5 μM | Blocks MEF2C transactivation |
DCAMKL2 | 190 nM | Not tested | Potential DCLK1 pathway crosstalk |
PLK4 | 600 nM | >10 μM | Mitotic disturbance unlikely |
TNK1 | 890 nM | 10 μM | Minimal impact on proliferation |
XMD8-92 emerged from a targeted screen of analogs derived from BI-2536, a polo kinase inhibitor. Expansion of BI-2536’s aliphatic ring to a 7-membered anthranilic acid system abolished polo kinase activity but serendipitously inhibited ERK5 [1] [5]. Screening against 402 kinases confirmed ERK5 as the primary target, with 90% displacement at 10 μM [5] [7]. Lead optimization prioritized:
Systematic SAR studies identified critical modifications balancing potency and selectivity [3] [5]:
Table 3: Key SAR Trends in ERK5 Inhibitor Optimization
Modification Site | Compound Variant | ERK5 Kd | Selectivity Impact |
---|---|---|---|
R1 (Aromatic) | 4-Morpholine (XMD8-92) | 80 nM | Low PI3K/Aurora off-target activity |
4-N-Methylpiperazine | 11 nM | Increased Aurora A/B/C inhibition | |
R2 (Alkyl) | Methyl | 16 nM | High LRRK2 affinity (29 nM) |
Cyclopentyl | 146 nM | 5-fold lower LRRK2 affinity | |
R3 (Scaffold) | 8-Chloro | >1240 nM | Drastic loss of ERK5/LRRK2 binding |
Gatekeeper residues further explained selectivity: ERK5 (Leu gatekeeper) accommodated larger R2 groups, while DCLK1 (Met gatekeeper) favored smaller substituents [3] [8]. This informed later designs like DCLK1-IN-1, which exploited methionine selectivity for isoform-specific inhibition [3].
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